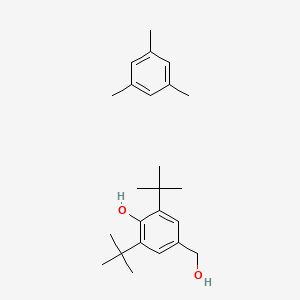

2,6-Ditert-butyl-4-(hydroxymethyl)phenol;1,3,5-trimethylbenzene

Description

2,6-Ditert-butyl-4-(hydroxymethyl)phenol: and 1,3,5-trimethylbenzene are two distinct organic compounds. 2,6-Ditert-butyl-4-(hydroxymethyl)phenol is a phenolic antioxidant known for its ability to inhibit lipid peroxidation .

Properties

CAS No. |

68910-11-2 |

|---|---|

Molecular Formula |

C24H36O2 |

Molecular Weight |

356.5 g/mol |

IUPAC Name |

2,6-ditert-butyl-4-(hydroxymethyl)phenol;1,3,5-trimethylbenzene |

InChI |

InChI=1S/C15H24O2.C9H12/c1-14(2,3)11-7-10(9-16)8-12(13(11)17)15(4,5)6;1-7-4-8(2)6-9(3)5-7/h7-8,16-17H,9H2,1-6H3;4-6H,1-3H3 |

InChI Key |

VKXCZYDZDXRGKO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1)C)C.CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CO |

Origin of Product |

United States |

Preparation Methods

2,6-Ditert-butyl-4-(hydroxymethyl)phenol

Synthetic Routes: This compound can be synthesized through the alkylation of phenol with isobutylene in the presence of an acid catalyst, followed by hydroxymethylation.

Industrial Production Methods: Industrially, it is produced by reacting 2,6-ditert-butylphenol with formaldehyde under basic conditions.

1,3,5-trimethylbenzene

Chemical Reactions Analysis

2,6-Ditert-butyl-4-(hydroxymethyl)phenol

Types of Reactions: This compound undergoes oxidation, reduction, and substitution reactions.

Common Reagents and Conditions: Oxidation can be carried out using reagents like potassium permanganate or hydrogen peroxide.

Major Products: Oxidation typically yields quinones, while reduction can produce alcohols.

1,3,5-trimethylbenzene

Types of Reactions: It primarily undergoes electrophilic substitution reactions.

Common Reagents and Conditions: Common reagents include halogens, nitrating agents, and sulfonating agents.

Major Products: Halogenation yields halomethylbenzenes, nitration produces nitromethylbenzenes, and sulfonation results in sulfonic acids.

Scientific Research Applications

2,6-Ditert-butyl-4-(hydroxymethyl)phenol

Chemistry: Used as an antioxidant in polymers and resins to prevent oxidative degradation.

Biology: Investigated for its potential to inhibit lipid peroxidation in biological systems.

Medicine: Studied for its anti-inflammatory and anticancer properties.

Industry: Utilized in the stabilization of fuels and lubricants.

1,3,5-trimethylbenzene

Mechanism of Action

2,6-Ditert-butyl-4-(hydroxymethyl)phenol

Mechanism: Acts as a free radical scavenger, inhibiting lipid peroxidation by donating hydrogen atoms to free radicals.

Molecular Targets and Pathways: Targets include lipid radicals and reactive oxygen species.

1,3,5-trimethylbenzene

Mechanism: Primarily acts as a solvent, facilitating the dissolution of other substances.

Molecular Targets and Pathways: Does not have specific molecular targets or pathways due to its role as a solvent.

Comparison with Similar Compounds

2,6-Ditert-butyl-4-(hydroxymethyl)phenol

Similar Compounds: Butylated hydroxytoluene (BHT), 2,6-ditert-butylphenol.

Uniqueness: The presence of the hydroxymethyl group enhances its antioxidant properties compared to similar compounds.

1,3,5-trimethylbenzene

Similar Compounds: Toluene, xylene.

Uniqueness: The symmetrical arrangement of methyl groups provides unique chemical properties and reactivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.